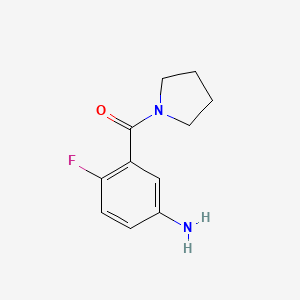
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound characterized by its unique structural features and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one generally involves multi-step organic reactions. Key steps often include nucleophilic substitution, cyclization, and functional group modifications to introduce the desired pyridazine and pyrrolidine components.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for high yield and purity, leveraging advanced catalysts and automated reaction setups. Each step's conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound might undergo oxidation reactions, particularly at the methoxy group.
Reduction: : Certain functional groups can be reduced under suitable conditions, altering the compound's properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridazine ring.
Common Reagents and Conditions
Reagents like hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions. Typical conditions involve controlled pH, ambient or slightly elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemical research, this compound might serve as a precursor for developing new materials or as a catalyst in specific reactions due to its unique structure.
Biology
In biological studies, derivatives of this compound could act as probes to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include exploring its role as a lead compound in drug discovery, targeting specific enzymes or receptors related to diseases.
Industry
Industrially, this compound might be used in developing new polymers or as an additive to enhance the properties of existing materials.
Mecanismo De Acción
The mechanism by which 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, it could bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context, such as whether it's acting as an inhibitor, activator, or substrate.
Comparación Con Compuestos Similares
Similar Compounds
Compounds like 6-methoxypyridazine, pyrrolidine derivatives, and other pyridazinones share structural similarities.
Uniqueness
Conclusion
The compound 6-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one stands out for its intricate structure and the diverse range of reactions it can undergo, positioning it as a valuable player in scientific research and industrial applications. Its synthesis and functional versatility make it a topic of interest for continued exploration in chemistry, biology, medicine, and beyond.
Propiedades
IUPAC Name |
6-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-19-14(21)6-3-11(18-19)15(22)20-8-7-10(9-20)24-13-5-4-12(23-2)16-17-13/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJUFBNQAFQTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)
![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)
![8-[(Tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)
![{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)
![1-(2-ethoxyphenyl)-3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)
![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)


